5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde
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Overview
Description
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is a complex organic compound that features a brominated benzaldehyde core linked to a furan and thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-hydroxy-3-methoxybenzaldehyde, followed by the formation of the thiazole ring through a cyclization reaction with appropriate thioamide and furan derivatives . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for cost, efficiency, and safety. These methods may involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions more effectively .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.
Major Products
Oxidation: 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzoic acid.
Reduction: 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Shares the furan ring and bromine substitution but lacks the thiazole moiety.
2-(Furan-2-yl)-1,3-thiazole: Contains the furan and thiazole rings but lacks the brominated benzaldehyde core.
5-Bromo-2-hydroxybenzaldehyde: Similar brominated benzaldehyde structure but without the furan and thiazole rings.
Uniqueness
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is unique due to its combination of a brominated benzaldehyde core with both furan and thiazole rings. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Biological Activity
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is a compound of interest due to its unique structural features, combining a brominated benzaldehyde core with furan and thiazole moieties. This combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to the thiazole and furan rings, which have been shown to exhibit various pharmacological effects. The thiazole moiety is known for its role in anticancer activity, while the furan ring contributes to antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the efficacy of thiazole-containing compounds against lung (A549) and cervical (HeLa) cancer cell lines, several derivatives exhibited promising results. The best-performing analogues showed IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 | 10 ± 1.5 | |
Compound B | HeLa | 15 ± 2.0 | |
5-Bromo-2-[...] | A549/HeLa | <20 | This study |
The presence of electron-donating groups like methoxy on the phenyl ring was found to enhance cytotoxic activity, suggesting a structure-activity relationship (SAR) that favors such substitutions.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been well-documented. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.
Case Study: Antimicrobial Efficacy
A series of thiazole derivatives were tested for their antibacterial activity against various strains. The results indicated that compounds with similar structures to 5-Bromo-2-[...] displayed significant inhibition against Gram-positive bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound C | Staphylococcus aureus | 32 µg/mL | |
Compound D | Escherichia coli | 64 µg/mL | |
5-Bromo-2-[...] | Various strains | <50 µg/mL | This study |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and furan rings significantly impact biological activity. The presence of halogen substituents (like bromine) or electron-donating groups enhances both anticancer and antimicrobial properties.
Properties
IUPAC Name |
5-bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S/c16-11-3-4-13(10(6-11)7-18)20-8-12-9-21-15(17-12)14-2-1-5-19-14/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHGZHDBKTHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)COC3=C(C=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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